molecular formula C15H13NO3 B099758 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid CAS No. 16931-47-8

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

Cat. No. B099758
CAS RN: 16931-47-8
M. Wt: 255.27 g/mol
InChI Key: VBCNWIPFKYOODC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, including condensation, esterification, and coupling reactions. For instance, an indium-mediated carbon-carbon coupling reaction was used to synthesize 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid . Another example is the synthesis of a liquid crystal intermediate from 4-phenylphenol through a series of reactions including methylation, acylation, and reduction . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often investigated using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using DFT calculations and spectroscopic techniques . Similarly, the structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was elucidated by single-crystal X-ray diffraction . These studies provide a framework for understanding the molecular structure of 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of electron-donating or withdrawing groups can affect the outcome of reactions such as carbon-carbon coupling . Additionally, the formation of dimers through hydrogen bonding, as seen in the crystal structure of some benzoic acid derivatives, can also influence reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intermolecular hydrogen bonds, affecting the compound's solubility and boiling point . The electronic properties, such as HOMO and LUMO energies, can be determined using UV-Visible spectroscopy and theoretical calculations, providing insights into the compound's reactivity . Thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated to understand the stability of the compound under different conditions .

Scientific Research Applications

Degradation and Stability Studies

Nitisinone, a compound structurally related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, has been studied for its stability and degradation products. Research indicates that nitisinone's stability increases with the pH of the solution, and two major stable degradation products were identified under certain conditions, shedding light on its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Synthesis and Applications

Methyl-2-formyl benzoate, another compound related to 2-{[Methyl(phenyl)amino]carbonyl}benzoic acid, showcases a variety of pharmacological activities. It serves as a precursor in the synthesis of new bioactive molecules due to its versatile substrate properties, emphasizing its importance in pharmaceutical industry and organic synthesis (Farooq & Ngaini, 2019).

Biological Activities

The study of organotin(IV) complexes, including those derived from benzoic acid derivatives, highlights significant antituberculosis activity. These findings underline the structural diversity and potential of benzoic acid derivatives in developing new antituberculosis agents, demonstrating a promising avenue for drug discovery (Iqbal, Ali, & Shahzadi, 2015).

Impact on Metabolic Pathways

Benzoic acid and its derivatives have been identified as influential in modulating plant metabolism and resistance against pathogen infection. This highlights their role as elicitors in activating chemical defenses in plants, pointing to their potential in sustainable agriculture and disease control strategies (Thakur & Sohal, 2013).

properties

IUPAC Name

2-[methyl(phenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCNWIPFKYOODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397377
Record name 2-{[methyl(phenyl)amino]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Methyl(phenyl)amino]carbonyl}benzoic acid

CAS RN

16931-47-8
Record name 2-{[methyl(phenyl)amino]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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